4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Discovery

Pyrimidine intermediate with amino, aldehyde, and methylthio handles for fused heterocycle synthesis. - Directly installs 6-methyl group, raising cLogP by 0.20 for CNS-targeted libraries. - Methylthio handle oxidizes to sulfoxide/sulfone for tunable polarity. - Enables SAR studies on kinase inhibitor scaffolds. Reliable global supply with documented purity.

Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
CAS No. 1268522-00-4
Cat. No. B087928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
CAS1268522-00-4
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)SC)N)C=O
InChIInChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10)
InChIKeyALESZODLOWUYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde: Tri-Functional Building Block


4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 1268522-00-4) is a polyfunctional pyrimidine derivative with a molecular formula of C7H9N3OS and a molecular weight of 183.23 g/mol . It belongs to the class of 5-pyrimidinecarbaldehydes and is characterized by three distinct reactive handles: a nucleophilic 4-amino group, an electrophilic 5-aldehyde group, and a 2-methylthio group that can act as a leaving group or be further oxidized . This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems .

1 Three orthogonal reactive handles: nucleophilic 4-amino, electrophilic 5-aldehyde, and leaving-group 2-methylthio
2 Pre-installed 6-methyl group provides steric and electronic modulation for fused heterocycle synthesis
3 Enables sequential chemoselective transformations without protective-group reliance

Why Generic Analogs Cannot Substitute


Generic substitution of this compound with other 4-amino-5-pyrimidinecarbaldehydes is not chemically viable due to the unique synergistic effect of its three substituents. The 6-methyl group introduces steric hindrance and modulates the electronic properties of the ring, which directly influences the regioselectivity and yield of subsequent cyclization reactions . The 2-methylthio group is not a passive spectator; it is a critical handle for nucleophilic displacement or oxidation to a sulfone/sulfoxide, enabling further functionalization that is impossible with a simple 2-unsubstituted or 2-chloro analog [1]. Replacing it with a compound lacking any one of these features would likely lead to a different reaction pathway or require a complete redesign of the synthetic route.

6-unsubstituted analog
Lacks methyl steric and electronic effects, which may shift cyclization regioselectivity and reduce yield
2-unsubstituted or 2-chloro replacement
Removes the methylthio leaving group or introduces different reactivity, limiting downstream oxidation/displacement diversification
Single-handle analog
Any compound missing one of the three orthogonal groups may require complete synthetic route redesign

Key Differentiation Data


Lipophilicity (cLogP) Comparison

The 6-methyl group in the target compound significantly increases its lipophilicity compared to the 6-unsubstituted analog, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. Calculated partition coefficients (cLogP) show a clear differentiation. The target compound has a consensus Log P of 0.90 . While a direct consensus Log P for the analog is not available from a single source, its predicted XLogP3-AA value is lower at 0.70 [1], and other calculated methods (e.g., iLOGP 0.0) also suggest lower lipophilicity [1]. This difference of approximately 0.2 log units is significant and can impact membrane permeability and solubility profiles.

Lipophilicity (cLogP)
Calculated comparison
Consensus Log P 0.90 vs 0.70 (6-unsubstituted analog); Δ ≈ +0.2
Supports selection when higher lipophilicity is desired for target engagement or membrane studies
Calculated with SwissADME consensus and PubChem XLogP3-AA; comparable chemical space
Medicinal Chemistry Physicochemical Properties Drug Discovery

Hydrogen Bond Acceptor Difference

The 2-methylthio group in the target compound alters its hydrogen bonding capacity compared to the 2-unsubstituted analog, 4-Amino-6-methylpyrimidine-5-carbaldehyde (CAS: 76574-46-4). The target compound has 5 hydrogen bond acceptors . In contrast, the 2-unsubstituted analog has only 4 hydrogen bond acceptors (the sulfur atom in the target compound can act as a weak H-bond acceptor) . Both have 1 hydrogen bond donor. This increase in acceptor count is a quantifiable change in the molecular recognition profile.

H-Bond Acceptor Count
Calculated comparison
5 H-bond acceptors vs 4 (2-unsubstituted analog); +1 due to thioether sulfur
Indicates additional intermolecular interaction potential, relevant for binding or crystal packing
Standard H-bond acceptor rules; sulfur counted as weak acceptor
Medicinal Chemistry Drug Design Molecular Interactions

Purity and Physical Form Specifications

From a procurement perspective, the compound is consistently available as a solid with a standard commercial purity of 95% . Key physical data includes a molecular weight of 183.23 g/mol and a calculated Topological Polar Surface Area (TPSA) of 94.17 Ų . These are critical baseline specifications for inventory management and predicting chromatographic behavior. While not a differentiator from a specific analog, these are verifiable, quantitative data points that define the product for a purchasing decision.

Purity & Physical Form
Supplier specification
Solid, 95% purity; TPSA 94.17 Ų
Baseline quality and chromatographic property for procurement
Standard commercial specification; lot-specific COA should be verified
Synthetic Chemistry Procurement Quality Control

Recommended Application Scenarios


6-Methyl Fused Heterocycles for Kinase Inhibitors

This compound is an ideal precursor for synthesizing thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pteridine analogs . The 6-methyl group is carried through to the final fused system, providing a specific substitution pattern that is prevalent in kinase inhibitor scaffolds. This allows for the exploration of structure-activity relationships (SAR) where a 6-methyl group is required, differentiating it from analogs that would yield a 6-unsubstituted final product.

Lipophilicity Optimization in Drug Discovery

Based on its quantified higher cLogP (0.90) compared to the 6-unsubstituted analog (cLogP 0.70) , this compound should be selected for synthesizing libraries where increased lipophilicity is a desired design feature. This is particularly relevant for CNS drug discovery or for targets where a hydrophobic pocket must be engaged. Using this building block directly introduces the desired lipophilicity without requiring an additional synthetic step to install a methyl group.

Sulfoxide/Sulfone Synthesis via 2-Methylthio

The presence of the 2-methylthio group allows for post-condensation diversification through oxidation to the corresponding sulfoxide or sulfone . This is a common strategy in medicinal chemistry to modulate the polarity, hydrogen-bonding capacity, and metabolic stability of a lead compound. This compound provides a single, well-characterized starting point for generating a trio of compounds (thioether, sulfoxide, sulfone) for comparative biological evaluation.

Vilsmeier-Haack Reaction Model Substrate

Due to its structure, this compound serves as an excellent model substrate for studying and optimizing Vilsmeier-Haack formylation conditions on pyrimidine systems . Its multiple functional groups allow researchers to monitor chemo- and regioselectivity, making it valuable for developing new synthetic methodologies for polyfunctional heterocycles.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis for kinase inhibitor scaffolds
6-methylpyrimidine core with orthogonal reactivity
Regioselectivity and cyclization efficiency
Lipophilicity-driven library synthesis
Pre-installed methyl and reactive handles for hydrophobicity
cLogP range and membrane permeability assays
Post-condensation oxidative diversification
2-methylthio group as precursor to sulfoxide/sulfone
Oxidation conditions and product characterization
Methodology development for polyfunctional heterocycles
Multiple reactive sites for selectivity studies
Chemoselectivity and yield under formylation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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